molecular formula C24H22N4O2S B11984426 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide

Cat. No.: B11984426
M. Wt: 430.5 g/mol
InChI Key: GFEPLSSQNMEKGI-AAODZYIFSA-N
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Description

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a furan ring, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate hydrazide derivative under specific conditions to form the target compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, and may require refluxing to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification steps could be a potential approach for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzimidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield sulfoxides, while reduction of the hydrazide moiety can produce amines.

Scientific Research Applications

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core can interact with various enzymes and receptors, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity. The furan ring may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]acetohydrazide is unique due to its combination of a benzimidazole core, a furan ring, and a hydrazide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H22N4O2S

Molecular Weight

430.5 g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C24H22N4O2S/c1-18(14-20-10-7-13-30-20)15-25-27-23(29)17-31-24-26-21-11-5-6-12-22(21)28(24)16-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,27,29)/b18-14+,25-15+

InChI Key

GFEPLSSQNMEKGI-AAODZYIFSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Canonical SMILES

CC(=CC1=CC=CO1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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